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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

Get Quote

A Comparative Analysis of (4-Amino-phenyl)-urea (4-
APU)
Executive Summary: The "Privileged" Urea Motif
In medicinal chemistry, the distinction between a "hit" and a "lead" often lies in the linker

strategy. (4-Amino-phenyl)-urea (4-APU) represents a unique bifunctional scaffold. Unlike

simple aliphatic spacers, 4-APU offers a rigid aromatic core combined with a dual hydrogen-

bond donor/acceptor motif (the urea tail) and a reactive handle (the primary amine).

This guide compares 4-APU head-to-head with its structural progenitors: p-Phenylenediamine

(PPD) (the raw nucleophile) and Phenylurea (PU) (the capped analogue). We analyze why 4-

APU is the superior fragment for exploring kinase hinge-binding regions and reducing

genotoxic liabilities associated with free anilines.

Head-to-Head Profile: 4-APU vs. Alternatives
The following data synthesizes physicochemical properties crucial for Rule of 5 compliance and

synthetic utility.
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Table 1: Physicochemical & Functional Comparison

Feature
(4-Amino-phenyl)-
urea (4-APU)

p-
Phenylenediamine
(PPD)

Phenylurea (PU)

Structure

MW ( g/mol ) 151.17 108.14 136.15

ClogP (Est.) 0.35 (Hydrophilic)
-0.3 (Highly

Hydrophilic)

1.1 (Moderately

Lipophilic)

H-Bond Donors 4 4 2

H-Bond Acceptors 1 (Carbonyl) 0 1

TPSA (Å²) ~81.0 ~52.0 ~55.0

pKa (Aniline N) ~4.2 (Deactivated) ~6.1 (Nucleophilic) N/A

Toxicity Alert
Low (Urea mitigates

aniline tox)

High

(Sensitizer/Genotoxic)
Low

Primary Application
Fragment Linking /

Kinase Inhibitors

Dye Synthesis /

Polymers

Cytokinins /

Agrochemicals

Expert Insight: The Solubility-Permeability Trade-off
While PPD is more soluble, its high oxidation potential leads to the formation of toxic quinone

imines. 4-APU sacrifices some solubility (higher TPSA) but gains metabolic stability. The urea

group acts as a "molecular anchor," often forming bidentate hydrogen bonds with backbone

residues (e.g., Glu/Asp) in enzyme active sites, a feature PPD lacks.

Mechanistic Visualization: The Urea Binding Mode
The superiority of 4-APU in drug design stems from its ability to engage in a "Donor-Acceptor-

Donor" (D-A-D) hydrogen bonding network.
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Figure 1: Pharmacophore Comparison & Binding Modes
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Caption: Figure 1 illustrates the superior binding potential of 4-APU (Blue) via bidentate

interactions compared to the oxidative instability of PPD (Red) and the limited binding of PU

(Yellow).

Experimental Protocol: Selective Derivatization of 4-
APU
A common challenge with 4-APU is the solubility profile. It is sparingly soluble in DCM or Ether.

The following protocol uses a Polar Aprotic Solvent System to ensure complete conversion

without over-acylation of the urea nitrogens.

Workflow: Synthesis of Urea-Linked Amides
Objective: Couple 4-APU with a carboxylic acid (

) to create a lead-like fragment (

).

Reagents:
(4-Amino-phenyl)-urea (1.0 eq)

Carboxylic Acid of choice (1.1 eq)

HATU (1.2 eq) - Chosen for high efficiency with anilines.
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DIPEA (3.0 eq)

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
Activation (The Pre-mix):

In a flame-dried flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF

(concentration ~0.2 M).

Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

Critical Checkpoint: Stir for 15 minutes at Room Temperature (RT). The solution should

turn slightly yellow, indicating active ester formation.

Addition of Scaffold:

Add solid 4-APU (1.0 eq) directly to the reaction mixture.

Why Solid? 4-APU has poor solubility in small volumes of solvent. Adding it solid allows it

to dissolve slowly as it reacts, driving the equilibrium forward.

Reaction Monitoring:

Stir at RT for 4–6 hours.

TLC System: 10% Methanol in DCM (4-APU stays at baseline; Product moves to Rf ~0.4).

Self-Validation: If the reaction stalls, heat to 50°C. The urea protons are non-nucleophilic

under these conditions, ensuring chemoselectivity at the aniline nitrogen.

Work-up (The "Crash-Out" Method):

Pour the reaction mixture into 10 volumes of ice-cold water.

The urea-amide product is typically hydrophobic enough to precipitate.

Filter, wash with water, and dry.
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Figure 2: Chemoselective Amidation Workflow
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Caption: Figure 2 depicts the optimized workflow for coupling 4-APU, utilizing solid addition to

overcome solubility limits and water precipitation for purification.

Safety & Handling: The "Aniline Alert"
While 4-APU is safer than PPD, it is still an aniline derivative.

Genotoxicity: Primary anilines are structural alerts for mutagenicity (Ames positive) due to

metabolic hydroxylation. However, the urea group at the para position is electron-

withdrawing (via resonance with the carbonyl), which reduces the electron density on the

aniline ring compared to PPD. This lowers (but does not eliminate) the rate of bio-activation.

Handling: Always handle 4-APU in a fume hood. Unlike PPD, which turns black rapidly upon

air exposure (oxidation), 4-APU is relatively stable as a white/off-white powder.

Disposal: Segregate as nitrogenous organic waste. Do not mix with strong oxidizers (e.g.,

nitric acid) as the urea moiety can degrade to release gas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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